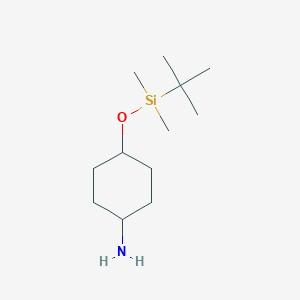

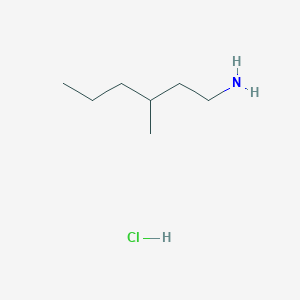

4-((tert-Butyldimethylsilyl)oxy)cyclohexanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-((tert-Butyldimethylsilyl)oxy)cyclohexanamine" is a chemical species that is related to various research areas, including organic synthesis and materials science. While the specific compound is not directly mentioned in the provided papers, there are several related compounds and reactions that can give insights into its potential synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves the use of tert-butyldimethylsilyl (TBS) groups as protective groups or intermediates in organic synthesis. For instance, optically active cyclohexenone derivatives with TBS groups have been synthesized starting from readily available precursors, using key reactions such as Ti(II)-mediated intramolecular nucleophilic acyl substitution and FeCl3-mediated ring expansion . Another synthesis route involves the preparation of chiral cyclohexenone derivatives with excellent stereoselectivity, starting from bis(benzyloxy) epoxy butane . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds containing TBS groups can be elucidated using spectroscopic techniques such as NMR. For example, the structure of a model compound synthesized from 4-tertiary butyl-cyclohexanone was confirmed by elemental and spectral analyses . Similarly, X-ray crystallography has been used to confirm the structure of a hydrodimer of methyl 4-tert-butylcyclohex-1-enecarboxylate . These techniques would be applicable to determine the molecular structure of "this compound".

Chemical Reactions Analysis

TBS-protected compounds participate in various chemical reactions. For instance, desymmetrization of metallated cyclohexadienes with chiral N-tert-butanesulfinyl imines leads to products with good regioselectivity and excellent diastereoselectivity . Additionally, TBS-protected cyclohexadienes have been used as isobutane equivalents in transfer hydro-tert-butylation reactions . These reactions highlight the versatility of TBS-protected intermediates in synthetic chemistry, which could be relevant for reactions involving "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of TBS-protected compounds can be characterized by various analytical techniques. For example, the thermal properties of polymers based on 4-tertiary butyl-cyclohexanone were evaluated using TGA and DSC . The solubility, viscometry, and electrical conductivities of these polymers were also measured, providing a comprehensive understanding of their properties. These methods could be used to assess the properties of "this compound" and related materials.

科学的研究の応用

Cyclohexanamine Derivatives in Aromatic Compounds Synthesis : A study by Ichinohe et al. (2005) discusses the synthesis of a compound closely related to 4-((tert-Butyldimethylsilyl)oxy)cyclohexanamine, used in creating a cyclotrisilenylium ion. This ion represents a novel aromatic compound with potential applications in material science and organic chemistry (Ichinohe, Igarashi, Sanuki, & Sekiguchi, 2005).

Use in Functionalized Pyridine Synthesis : Tollenaere and Ghosez (1998) reported the synthesis of 1-[(tert-Butyldimethylsilyl)oxy] alkenyl isocyanates, which react to produce functionalized pyridines. This synthesis method can be vital in creating novel compounds for further research in organic chemistry (Tollenaere & Ghosez, 1998).

Application in Steroid Synthesis : Research by Grieco, May, and Kaufman (1998) utilized a derivative similar to this compound in the synthesis of adrenosterone, a steroid. This method can be significant for synthesizing and studying various steroids (Grieco, May, & Kaufman, 1998).

Analysis in Biological Samples : Norsten-Höög and Cronholm (1990) described a method involving the use of tert-Butyldimethylsilyl derivatives, similar in structure to this compound, for analyzing aliphatic aldehydes in biological samples. This approach could be vital for biochemical and medical research (Norsten-Höög & Cronholm, 1990).

Oxidation Catalysis : A study by Işci et al. (2014) used a compound with a tert-Butyldimethylsilyl group in the oxidation of olefins. This research could be significant in developing new catalysis methods for organic reactions (Işci, Caner, Zorlu, Gürek, Dumoulin, & Ahsen, 2014).

特性

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h10-11H,6-9,13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXIKNULHMXZTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CCC(CC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NOSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2502845.png)

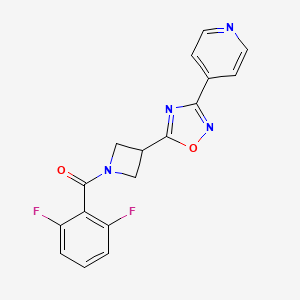

![6-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2502855.png)

![5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/no-structure.png)

![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide](/img/structure/B2502864.png)